molecular formula C6H5N3O2 B8012265 methyl 2-cyano-1H-imidazole-5-carboxylate

methyl 2-cyano-1H-imidazole-5-carboxylate

Cat. No.: B8012265
M. Wt: 151.12 g/mol
InChI Key: BRPYMXCOTFTGQQ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanoacetamide with an ester derivative in the presence of a base, such as sodium ethoxide, to form the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and ester groups can interact with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-imidazole-5-carboxylate: Lacks the cyano group, which may affect its reactivity and applications.

    2-Cyano-1H-imidazole-4-carboxylate: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.

Uniqueness

Methyl 2-cyano-1H-imidazole-5-carboxylate is unique due to the presence of both cyano and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality enhances its utility in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-cyano-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-11-6(10)4-3-8-5(2-7)9-4/h3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPYMXCOTFTGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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